molecular formula C14H24O2 B013428 (8E,10E)-Dodeca-8,10-dienyl acetate CAS No. 53880-51-6

(8E,10E)-Dodeca-8,10-dienyl acetate

Cat. No.: B013428
CAS No.: 53880-51-6
M. Wt: 224.34 g/mol
InChI Key: NTKDSWPSEFZZOZ-VNKDHWASSA-N
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Description

5alpha-Pregnan-3alpha-ol-20-one is a neurosteroid that acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) A receptor. It is known for its role in modulating the central nervous system and has been studied for its potential therapeutic effects in conditions such as depression and anxiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Pregnan-3alpha-ol-20-one typically involves the reduction of progesterone. One common method includes the use of sodium borohydride (NaBH4) in methanol as a reducing agent. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production methods for 5alpha-Pregnan-3alpha-ol-20-one are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction but may include additional purification steps such as recrystallization or chromatography to ensure high purity .

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

Major Products Formed:

Scientific Research Applications

5alpha-Pregnan-3alpha-ol-20-one has a wide range of applications in scientific research:

Mechanism of Action

5alpha-Pregnan-3alpha-ol-20-one exerts its effects by acting as a positive allosteric modulator of the GABA A receptor. This means that it enhances the receptor’s response to the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory effects in the central nervous system. This modulation results in anxiolytic, sedative, and anticonvulsant effects .

Comparison with Similar Compounds

Properties

IUPAC Name

[(8E,10E)-dodeca-8,10-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3/b4-3+,6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKDSWPSEFZZOZ-VNKDHWASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/CCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90896853
Record name (8E,10E)-Dodecadienyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53880-51-6
Record name (E,E)-8,10-Dodecadienyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53880-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8,10-Dodecadien-1-ol, 1-acetate, (8E,10E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053880516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,10-Dodecadien-1-ol, 1-acetate, (8E,10E)-
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Record name (8E,10E)-Dodecadienyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90896853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8E,10E)-dodeca-8,10-dienyl acetate
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Synthesis routes and methods

Procedure details

The particulars of the conversion of the dodecadienyl chloride to the alcohol that is CM pheromone are set forth below. To a 100 mL glass round-bottomed flask equipped with a reflux condenser, a stir bar and a nitrogen atmosphere were added 1.0 g (5 mmol) of 8,10-dodecadien-1-yl chloride, 8.1 g (8.3 mmol) potassium acetate and 40 ml of glacial acetic acid. This mixture was placed in a 150° C. oil bath for 76 hours, after which time GC analysis indicated that the reaction was >98% complete. The reaction mixture was poured into 100 ml of water and ice and stirred for one hour. Ethyl acetate (100 ml) was added and the organic phase was separated from the aqueous phase. The organic phase was washed with 4×50 mL of sodium bicarbonate-saturated water until the pH of the water was neutral, dried with sodium sulfate, filtered and the organic solvent was removed under reduced pressure to yield 8,10-dodecadienyl acetate as a yellow liquid. This acetate was dissolved into 30 ml of methanol and 1 ml of 6 M sodium hydroxide and stirred at room temperature for two hours. Methanol was removed under reduced pressure, 10 mL of heptane and 1 mL of 1 M HCl were added and the aqueous phase removed. The organic phase was placed in a -20° C. freezer for 18 hours. White crystals were removed by filtration to yield 200 mg of E,E-8,10-dedecadienol. Gas chromatography, 1H NMR and 13C NMR analysis of the product were identical to a standard sample of E,E-8,10-dodecadienol.
Name
dodecadienyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
8,10-dodecadien-1-yl chloride
Quantity
1 g
Type
reactant
Reaction Step Three
Name
potassium acetate
Quantity
8.1 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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